(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate

描述

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

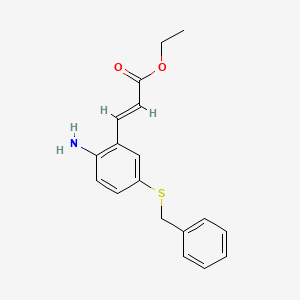

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl (E)-3-(2-amino-5-(benzylthio)phenyl)acrylate, which precisely describes its structural components and stereochemical configuration. The designation "(E)" indicates the trans configuration of the double bond in the acrylate portion of the molecule, where the ethyl ester group and the substituted phenyl ring are positioned on opposite sides of the carbon-carbon double bond. This stereochemical specification is crucial for distinguishing this compound from its (Z)-isomer counterpart. The systematic name breaks down into several key structural elements: the ethyl ester functionality, the acrylate backbone containing the (E)-configured double bond, and the substituted phenyl ring bearing both amino and benzylthio substituents.

The structural representation of this compound reveals a phenyl ring substituted at the 2-position with an amino group and at the 5-position with a benzylthio group. The benzylthio substituent consists of a sulfur atom bonded to a benzyl group, creating an extended aromatic system within the molecule. The acrylate portion connects to this substituted phenyl ring through the 3-position, forming a conjugated system that extends from the phenyl ring through the double bond to the ester carbonyl group. This extended conjugation system likely contributes to the compound's electronic properties and potential reactivity patterns.

The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System format: CCOC(=O)/C=C/c1cc(ccc1N)SCc1ccccc1. This notation clearly indicates the connectivity of all atoms within the molecule and specifies the stereochemistry of the double bond through the "/" symbols. The International Chemical Identifier representation provides another standardized method for describing the molecular structure: InChI=1S/C18H19NO2S/c1-2-21-18(20)11-8-15-12-16(9-10-17(15)19)22-13-14-6-4-3-5-7-14/h3-12H,2,13,19H2,1H3/b11-8+.

Chemical Abstracts Service Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate is 1641578-95-1, which serves as the unique identifier for this compound in chemical databases and literature. This registry number provides an unambiguous reference point for the compound across different naming systems and languages, ensuring consistent identification in international chemical communications. The Chemical Abstracts Service number was assigned based on the compound's first registration in the chemical literature and remains constant regardless of alternative naming conventions or structural representations.

Alternative designations for this compound include several systematic and common names that reflect different aspects of its structure. The compound is also known as ethyl (E)-3-(2-amino-5-benzylsulfanylphenyl)prop-2-enoate, which emphasizes the prop-2-enoate backbone and uses the alternative term "benzylsulfanyl" for the benzylthio substituent. Another designation, ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate, provides a more detailed specification of the double bond position and configuration. The compound appears in chemical databases under the identifier MFCD27924160, which represents its MDL number used for inventory and cataloging purposes.

Additional nomenclature variations include the simplified form (E)-Ethyl3-(2-amino-5-(benzylthio)phenyl)acrylate and the expanded systematic name (E)-ethyl 3-(2-amino-5-(benzylthio) phenyl)acrylate, demonstrating the flexibility in spacing and punctuation conventions. The International Chemical Identifier Key XHNDRKFFPZJQQJ-DHZHZOJOSA-N provides a unique hash-based identifier derived from the complete structural information. These multiple designation systems ensure comprehensive coverage across different chemical databases and research contexts.

Molecular Formula and Weight Calculations

The molecular formula for this compound is C18H19NO2S, indicating the presence of eighteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. This formula represents the empirical composition of the compound and provides the foundation for calculating various molecular properties. The molecular formula confirms the presence of multiple functional groups including the aromatic rings, the amino group, the sulfur-containing substituent, and the ester functionality.

Detailed molecular weight calculations based on standard atomic masses reveal precise compositional data for this compound. The molecular weight breakdown shows significant contributions from each element type, with carbon atoms contributing the largest mass fraction due to their abundance and the presence of multiple aromatic rings. The calculated molecular weight varies slightly across different sources due to rounding conventions and atomic weight standards used, with values reported as 313.4 g/mol, 313.41 g/mol, 313.414 g/mol, and 313.42 g/mol.

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 18 | 12.011 | 216.198 |

| Hydrogen | 19 | 1.008 | 19.152 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 2 | 15.999 | 31.998 |

| Sulfur | 1 | 32.060 | 32.060 |

| Total | 41 | - | 313.415 |

属性

IUPAC Name |

ethyl (E)-3-(2-amino-5-benzylsulfanylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-2-21-18(20)11-8-15-12-16(9-10-17(15)19)22-13-14-6-4-3-5-7-14/h3-12H,2,13,19H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNDRKFFPZJQQJ-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)SCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC(=C1)SCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a versatile method for forming olefins, which can be applied to synthesize the acrylate part of the molecule. This reaction involves the condensation of a phosphonate ester with an aldehyde in the presence of a base.

| Reagents | Conditions | Product |

|---|---|---|

| Ethyl phosphonoacetate, 2-amino-5-(benzylthio)benzaldehyde | DBU, MeCN, 5°C to RT | This compound |

Knoevenagel Condensation

Another approach is using the Knoevenagel condensation, which involves the reaction of an aldehyde with a β-keto ester in the presence of a base.

| Reagents | Conditions | Product |

|---|---|---|

| Ethyl cyanoacetate, 2-amino-5-(benzylthio)benzaldehyde | Piperidine, EtOH, reflux | This compound |

Wittig Reaction

The Wittig reaction can also be employed for olefin formation. However, it typically requires the use of a phosphonium ylide.

| Reagents | Conditions | Product |

|---|---|---|

| Phosphonium ylide derived from ethyl bromoacetate, 2-amino-5-(benzylthio)benzaldehyde | NaH, THF, RT | This compound |

Preparation of Key Intermediates

Synthesis of 2-Amino-5-(benzylthio)benzaldehyde

This intermediate is crucial for the synthesis of This compound . It can be prepared by first synthesizing the corresponding nitro compound and then reducing it to the amine.

| Reagents | Conditions | Product |

|---|---|---|

| 2-Nitro-5-(benzylthio)benzene | H2, Pd/C, EtOH | 2-Amino-5-(benzylthio)benzene |

| 2-Amino-5-(benzylthio)benzene | DMF, POCl3 | 2-Amino-5-(benzylthio)benzaldehyde |

Introduction of the Benzylthio Group

The benzylthio group can be introduced via nucleophilic substitution reactions using benzylthiol and an appropriate leaving group.

| Reagents | Conditions | Product |

|---|---|---|

| 2-Aminophenol, benzyl chloride | NaOH, THF/H2O | 2-Amino-5-(benzylthio)phenol |

| 2-Amino-5-(benzylthio)phenol | POCl3, DMF | 2-Amino-5-(benzylthio)benzaldehyde |

化学反应分析

Types of Reactions

(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that certain analogs showed IC50 values ranging from 0.137 to 0.583 μg/mL against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, indicating their potential as effective anticancer agents .

1.2 Antimicrobial Properties

Compounds similar to this compound have also been evaluated for antimicrobial activity. A notable study assessed the minimum inhibitory concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results that suggest these compounds could serve as effective antimicrobial agents .

1.3 Mechanism of Action

The anticancer and antimicrobial activities are believed to stem from the compound's ability to inhibit specific enzymes and pathways critical for cell proliferation and survival. For instance, inhibition of the EGFR tyrosine kinase has been linked to the observed anticancer effects, positioning this compound within a class of drugs aimed at targeting resistant cancer forms .

Cosmetic Formulation Applications

2.1 Skin Care Products

The compound's properties make it suitable for incorporation into cosmetic formulations, particularly in skin care products. Its potential benefits include anti-inflammatory and skin-soothing effects, which are crucial for products aimed at treating sensitive or irritated skin .

2.2 Stability and Efficacy Studies

Cosmetic formulations containing this compound undergo rigorous testing for safety and stability before market introduction. These studies often involve in vivo assessments to evaluate the effectiveness of the formulation on human skin, ensuring compliance with regulatory standards .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HepG2 | 0.137 |

| Compound B | MCF-7 | 0.164 |

| Erlotinib | HepG2 | 0.308 |

| Erlotinib | MCF-7 | 0.512 |

Table 2: Antimicrobial Activity Assessment

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | X |

| Compound B | Escherichia coli | Y |

Case Studies

4.1 Case Study on Anticancer Efficacy

In a recent experiment, a series of derivatives based on this compound were synthesized and tested against various cancer cell lines. The results indicated that modifications in the benzylthio group significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents .

4.2 Case Study on Cosmetic Formulation Development

A formulation incorporating this compound was developed for a moisturizing cream aimed at sensitive skin types. Clinical trials demonstrated significant improvements in skin hydration and reduction in irritation after four weeks of application, confirming its efficacy as a beneficial ingredient in cosmetic products .

作用机制

The mechanism of action of (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Phenyl acrylate derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate with key analogs:

Substituent Effects on Bioactivity

Notes:

- Benzylthio (BnS) vs. Benzyl (Bn) : The thioether linkage in BnS introduces greater electron density and lipophilicity, which could enhance membrane penetration in Gram-positive bacteria like S. aureus compared to purely hydrocarbon substituents .

- Ester Group (Ethyl vs.

Physicochemical Properties

- Metabolic Stability : Ethyl esters are typically more resistant to esterase cleavage than methyl esters, which may extend the half-life of the target compound in biological systems.

生物活性

(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.

- Chemical Formula : C₁₈H₁₉NO₂S

- Molecular Weight : 313.41 g/mol

- CAS Number : 1641578-95-1

- Storage Conditions : Store in a dark place under inert atmosphere at room temperature .

Synthesis

The synthesis of this compound typically involves the condensation of ethyl acrylate with appropriate amines and thiophenols. This method allows for the introduction of the benzylthio group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzothioate groups have shown potent antibacterial activity against various pathogens, indicating that modifications in the benzylthio moiety can enhance efficacy against bacteria .

Antitumor Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro assays have demonstrated that derivatives with similar structures can inhibit cell proliferation in lines such as MCF-7 and HeLa, with IC50 values indicating effective cytotoxicity. For example, certain substituted derivatives have shown IC50 values as low as 0.37 µM against HeLa cells, suggesting strong antitumor potential .

Case Studies

- Antibacterial Evaluation :

- Cytotoxicity Assays :

Research Findings Summary

| Activity Type | Tested Compounds | Cell Lines | IC50 Values |

|---|---|---|---|

| Antibacterial | Benzothioate derivatives | S. aureus, E. coli | Varies (specific values not disclosed) |

| Antitumor | Ethyl acrylate derivatives | MCF-7, HeLa | 0.37 µM (HeLa), 0.73 µM (MCF-7) |

常见问题

Q. How are electron-deficient aryl groups managed in synthesis?

- Methodological Answer: Activating groups (e.g., -NH₂) or protective strategies (e.g., Boc protection) mitigate deactivation. For nitro-substituted acrylates, reducing agents (e.g., SnCl₂/HCl) can convert -NO₂ to -NH₂ post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。